REACTION_CXSMILES
|
CC1(P(C(C)(C)C)C(C)(C)C)[C:4](C2C=CC=CC=2)([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)C1.[CH:26]1[C:38]2[NH:37][C:36]3[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=3)[C:30]=2[CH:29]=[CH:28][CH:27]=1.C[Mg]Cl.ClC1C=CC(C)=CC=1.[Cl-].[NH4+]>[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+].C(P(C(C)(C)C)C1(C)CC1(C1C=CC=CC=1)C1C=CC=CC=1)(C)(C)C.O.C1COCC1>[CH3:4][C:5]1[CH:10]=[CH:9][C:8]([N:37]2[C:36]3[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=3[C:30]3[C:38]2=[CH:26][CH:27]=[CH:28][CH:29]=3)=[CH:7][CH:6]=1 |f:4.5,6.7.8.9|
|
Name
|
|
Quantity
|
5.8 mg
|
Type
|
catalyst
|
Smiles
|
[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+]
|
Name
|
|
Quantity
|
22.2 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(C)(C)P(C1(C(C1)(C1=CC=CC=C1)C1=CC=CC=C1)C)C(C)(C)C
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3NC12
|
Name
|
xylenes
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C
|
Name
|
solution
|
Quantity
|
8.2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 minute
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
two-necked, round bottomed flask equipped a gas inlet
|
Type
|
CUSTOM
|
Details
|
the flask was evacuated
|
Type
|
ADDITION
|
Details
|
filled with nitrogen
|
Type
|
CUSTOM
|
Details
|
to prepare
|
Type
|
CUSTOM
|
Details
|
thermometer, and a gas inlet was evacuated
|
Type
|
ADDITION
|
Details
|
filled with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 5° C.
|
Type
|
CUSTOM
|
Details
|
was kept at 20° C.
|
Type
|
WASH
|
Details
|
lower, and then the dropping funnel was washed with dehydrated xylenes (11 mL)
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
has been completely consumed
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture to room temperature
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated off
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give oily residue, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (eluent: n-hexane/toluene=2/1)
|
Reaction Time |
1 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: PERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |